2-Bromopyridine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopyridine-4-sulfonamide is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the second position and a sulfonamide group at the fourth position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyridine-4-sulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method includes the bromination of 4-pyridinesulfonamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopyridine-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Pyridine sulfonic acids.
Reduction Products: Pyridine sulfinamides.
Coupling Products: Biaryl or vinyl-pyridine derivatives.
Scientific Research Applications
2-Bromopyridine-4-sulfonamide has diverse applications in scientific research:
Biology: It serves as a precursor for bioactive compounds and enzyme inhibitors.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromopyridine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis, such as dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
4-Bromopyridine-2-sulfonamide: Similar structure but with the bromine and sulfonamide groups at different positions.
2-Chloropyridine-4-sulfonamide: Chlorine atom instead of bromine.
2-Bromopyridine-5-sulfonamide: Sulfonamide group at the fifth position.
Uniqueness: 2-Bromopyridine-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The position of the bromine and sulfonamide groups influences its chemical behavior and interaction with biological targets .
Properties
Molecular Formula |
C5H5BrN2O2S |
---|---|
Molecular Weight |
237.08 g/mol |
IUPAC Name |
2-bromopyridine-4-sulfonamide |
InChI |
InChI=1S/C5H5BrN2O2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H,(H2,7,9,10) |
InChI Key |
IALXWRTUTMHWIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.